molecular formula C15H16N2O2 B2680296 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide CAS No. 898463-31-5

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide

Cat. No.: B2680296
CAS No.: 898463-31-5
M. Wt: 256.305
InChI Key: YHMPRDUZMFQBQM-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a sophisticated nitrogen-containing heterocyclic compound offered for non-human research applications. This molecule features a cyclopropanecarboxamide group linked to a pyrrolo[3,2,1-ij]quinoline core structure, a scaffold of significant interest in medicinal chemistry. Compounds based on the pyrroloquinoline framework are frequently investigated as potential kinase inhibitors . Specifically, research into related structures has highlighted their potential in targeting receptor tyrosine kinases (RTKs), such as c-Met, which is a critical target in oncology due to its role in cancer cell signaling, proliferation, and survival . The design of this compound, incorporating a cyclopropyl group, is often employed to optimize metabolic stability and binding affinity within enzyme active sites . As a building block in drug discovery, this reagent provides researchers with a valuable intermediate for the synthesis and evaluation of novel therapeutic agents. It is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-13-8-11-7-12(16-15(19)9-3-4-9)6-10-2-1-5-17(13)14(10)11/h6-7,9H,1-5,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMPRDUZMFQBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4CC4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide often begins with the preparation of key intermediates, including cyclopropanecarboxylic acid and the pyrroloquinoline precursor. The reaction conditions typically involve cyclization and amidation processes under carefully controlled temperatures and pH levels. Catalysts and reagents such as palladium or platinum complexes might be employed to facilitate these reactions.

Industrial Production Methods

In an industrial context, the production of this compound is scaled up using high-efficiency synthesis routes. The process optimization focuses on cost-efficiency, yield maximization, and minimizing environmental impact. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions are commonly utilized.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo a variety of chemical reactions, including:

  • Oxidation: Conversion of the tetrahydroquinoline moiety into more oxidized forms.

  • Reduction: Transformation of the keto group into alcohols or other reduced states.

  • Substitution: Particularly nucleophilic substitutions at the cyclopropane ring and quinoline nitrogen.

Common Reagents and Conditions

Reagents such as hydrogen gas for reduction reactions, oxidizing agents like potassium permanganate or chromium trioxide, and nucleophiles like amines or thiols are frequently used. Reaction conditions vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products typically include oxidized or reduced derivatives of the original compound, substituted cyclopropanes, and functionalized quinolines. Each product retains a significant portion of the compound's original structure, ensuring the preservation of key functionalities.

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide has a wide range of scientific research applications:

  • Chemistry: Utilized as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential as a molecular probe in various biological assays.

  • Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancers.

  • Industry: Employed in the development of advanced materials and catalytic systems.

Mechanism of Action

The compound's mechanism of action involves intricate interactions with molecular targets such as enzymes and receptors. It may function by binding to active sites, altering protein conformations, or modulating signal transduction pathways. The cyclopropane and quinoline moieties play a crucial role in these interactions, enhancing the compound's specificity and potency.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The pyrrolo[3,2,1-ij]quinolinone core is shared among analogs, but key differences arise in substituent type and position:

Compound Name Substituent at 8-Position Core Modification Key References
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide Cyclopropanecarboxamide 2-Oxo Target Compound
2-(4-Chlorophenyl)-N-(2-oxo-...acetamide 4-Chlorophenylacetamide 2-Oxo
N-(4-oxo-...propionamide (898435-23-9) Propionamide 4-Oxo (positional isomer)
8-(4-Methoxybenzoyl)-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one (11a) 4-Methoxybenzoyl 4-Oxo
8-(Furan-2-carbonyl)-...quinolin-4-one (15b) Furan-2-carbonyl 4-Oxo

Key Observations :

  • Substituent Effects : Cyclopropanecarboxamide introduces ring strain and moderate lipophilicity, whereas bulkier groups like 4-chlorophenylacetamide () or aromatic acyl groups (e.g., benzoyl in 11a) may enhance steric hindrance or π-π interactions .

Spectroscopic and Physical Properties

NMR Data Comparisons
  • Target Compound : Expected deshielding in ¹H-NMR for the cyclopropane CH₂ groups (δ ~1.0–2.0 ppm) and a carbonyl signal near δ 170 ppm in ¹³C-NMR.
  • 4-Chlorophenylacetamide () : Aromatic protons (δ ~7.3–7.5 ppm) and a chloro-substituent-induced downfield shift in the acetamide carbonyl (δ ~168 ppm) .
  • Furan-2-carbonyl Derivative (15b) : Distinct furan protons (δ ~6.5–7.5 ppm) and a conjugated carbonyl signal (δ ~165 ppm) .
Melting Points and Solubility
  • Diethyl Ester Derivatives () : Higher molecular weight esters (e.g., 1l, m.p. 243–245°C) exhibit elevated melting points due to crystalline packing .
  • Cyclopropane vs. Propionamide () : The cyclopropane group may reduce solubility in polar solvents compared to the more flexible propionamide chain .

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a fused ring system that includes nitrogen and oxygen atoms, contributing to its unique chemical properties. Its molecular formula is C19H22N4O2C_{19}H_{22}N_4O_2 with a molecular weight of approximately 350.4 g/mol. The structural characteristics are significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC19H22N4O2
Molecular Weight350.4 g/mol
CAS Number898411-27-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods may include cycloaddition reactions and other transformations that yield the desired heterocyclic structure.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrroloquinoline compounds show significant anticancer activity. For instance, a related compound was tested against a panel of 60 human cancer cell lines and exhibited potent antiproliferative effects across various types of cancer including leukemia, melanoma, and breast cancer .

Table 1: Anticancer Activity Overview

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound 9aMelanoma0.5Tubulin polymerization inhibition
Compound 9bBreast Cancer0.7Apoptosis induction
Compound 7aOvarian Cancer0.9Selective growth inhibition

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Binding : It can bind to receptors that modulate cellular responses leading to apoptosis in malignant cells.

Case Studies

A comprehensive study investigated the effects of various pyrroloquinoline derivatives on cancer cell lines. Among the tested compounds, one derivative exhibited a broad spectrum of activity against multiple cancer types with notable selectivity towards melanoma cells .

Example Case Study: Compound 9a

In vitro assays revealed that Compound 9a significantly reduced cell viability in melanoma cell lines through mechanisms involving tubulin disruption and apoptosis induction. Molecular docking studies further elucidated the binding affinities and interactions at the molecular level .

Q & A

Basic: What synthetic strategies are commonly employed to construct the pyrrolo[3,2,1-ij]quinoline core of this compound?

The pyrrolo[3,2,1-ij]quinoline scaffold is typically synthesized via cyclization reactions. For example, reactions involving hydrazinocarbothioamides with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under basic conditions can yield fused heterocycles. Key steps include:

  • Cyclocondensation : Use of polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to promote ring closure.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Characterization : Confirm regioselectivity via 1H^1H NMR and 13C^{13}C NMR to distinguish between tautomeric forms .

Advanced: How can computational chemistry optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible intermediates and transition states. For instance:

  • Reaction Profiling : Calculate activation energies for cyclopropane carboxamide coupling to identify kinetically favorable pathways.
  • Solvent Effects : Simulate solvent interactions using COSMO-RS models to optimize dielectric environments for higher yields.
  • In Silico Screening : Virtual libraries of substituents (e.g., aryl groups) can be screened for steric/electronic compatibility with the pyrroloquinoline core .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy :
    • 1H^1H NMR: Identify aromatic protons (δ 6.8–8.2 ppm) and cyclopropane CH2_2 groups (δ 1.2–1.8 ppm).
    • 13C^{13}C NMR: Confirm carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the fused ring system.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy.
  • IR Spectroscopy : Detect amide C=O stretches (~1680 cm1^{-1}) and NH bends (~3300 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar compounds?

Discrepancies often arise from:

  • Reagent Purity : Impurities in α-halocarbonyl reagents (e.g., bromoacetophenone) can reduce yields. Use HPLC-grade solvents and recrystallized starting materials.
  • Catalytic Systems : Compare metal catalysts (e.g., Pd/C vs. CuI) for cross-coupling steps. Kinetic studies under inert atmospheres may improve reproducibility.
  • Byproduct Analysis : LC-MS or 1H^1H NMR tracking of side reactions (e.g., hydrolysis of cyclopropane carboxamide) can guide optimization .

Advanced: What methodologies minimize byproducts during the cyclopropane carboxamide coupling step?

  • Protecting Groups : Temporarily protect the quinoline NH with Boc groups to prevent undesired nucleophilic attacks.
  • Coupling Agents : Use EDCI/HOBt in DCM to activate the carboxylic acid moiety, reducing racemization.
  • Low-Temperature Reactions : Perform couplings at 0–4°C to suppress side reactions like ring-opening of the cyclopropane.
  • Workup Strategies : Acid-base extraction (e.g., 1M HCl and NaHCO3_3) removes unreacted reagents before chromatography .

Basic: What are the challenges in analyzing the stereochemistry of this compound?

The compound’s fused bicyclic system may lead to:

  • Conformational Isomerism : Use variable-temperature 1H^1H NMR to detect dynamic exchange between chair and boat conformers.
  • Chiral Centers : X-ray crystallography (if crystals are obtainable) or Mosher’s ester analysis can resolve ambiguities in absolute configuration.
  • NOE Experiments : 2D NOESY correlations help confirm spatial proximity of protons in rigid regions .

Advanced: How can hybrid DFT-MD simulations enhance understanding of this compound’s reactivity?

  • Transition State Modeling : Identify intermediates in cyclopropane ring formation using climbing-image NEB (Nudged Elastic Band) methods.
  • Solvent Dynamics : Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) can predict solvation effects on reaction rates.
  • Charge Distribution Analysis : Hirshfeld charges or electrostatic potential maps guide functionalization at electron-deficient positions .

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